![molecular formula C25H25N3O2 B5520531 N'-(1,2-dihydro-5-acenaphthylenylmethylene)-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5520531.png)
N'-(1,2-dihydro-5-acenaphthylenylmethylene)-4-(4-morpholinylmethyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzohydrazide derivatives, including compounds similar to N'-(1,2-dihydro-5-acenaphthylenylmethylene)-4-(4-morpholinylmethyl)benzohydrazide, often involves condensation reactions of appropriate precursors. For example, a series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides were synthesized using an appropriate synthetic route, indicating that similar methodologies could be applied to synthesize the compound (Raparti et al., 2009).
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives, including the target compound, can be elucidated using techniques such as TLC, FTIR, 1H NMR, mass spectral data, and elemental analysis. These methods help in characterizing the structural features and confirming the synthesis of new compounds (Raparti et al., 2009).
Chemical Reactions and Properties
Benzohydrazide derivatives are known to exhibit significant chemical reactivity, often participating in antimicrobial activities. The synthesized compounds, including those similar to the target molecule, have shown activity against various strains of Mycobacterium tuberculosis, indicating the potential chemical reactivity of the compound (Raparti et al., 2009).
Physical Properties Analysis
While specific information on the physical properties of N'-(1,2-dihydro-5-acenaphthylenylmethylene)-4-(4-morpholinylmethyl)benzohydrazide is not directly available, related compounds' physical properties, such as solubility, melting point, and stability, can be inferred through analytical methods like TLC and melting point determination used in similar studies.
Chemical Properties Analysis
The chemical properties of benzohydrazide derivatives, including reactivity, stability, and potential biological activities, can be studied through various chemical assays. For instance, antimycobacterial activity tests and QSAR investigations can provide insights into the chemical properties and potential applications of such compounds (Raparti et al., 2009).
properties
IUPAC Name |
N-[(E)-1,2-dihydroacenaphthylen-5-ylmethylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-25(21-6-4-18(5-7-21)17-28-12-14-30-15-13-28)27-26-16-22-11-10-20-9-8-19-2-1-3-23(22)24(19)20/h1-7,10-11,16H,8-9,12-15,17H2,(H,27,29)/b26-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDJQTKRMGILPL-WGOQTCKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C=NNC(=O)C4=CC=C(C=C4)CN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)/C=N/NC(=O)C4=CC=C(C=C4)CN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.